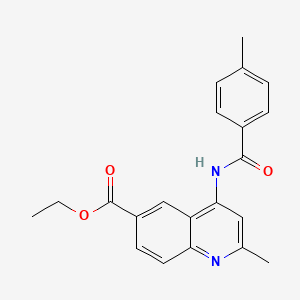

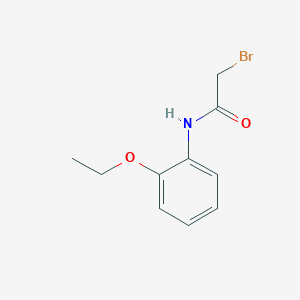

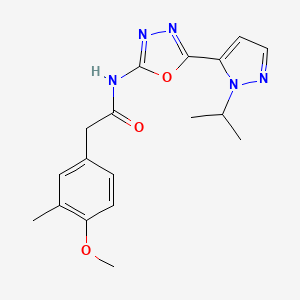

![molecular formula C18H18ClN5O2 B2726793 3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-71-3](/img/structure/B2726793.png)

3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions to add the benzyl, chloroethyl, and methyl groups at the correct positions. The exact synthetic route would depend on the available starting materials and the specific reactions used .Chemical Reactions Analysis

As a purine derivative, this compound could potentially undergo a variety of chemical reactions. The benzyl and chloroethyl groups could participate in electrophilic aromatic substitution reactions . The presence of the chloroethyl group also suggests that this compound could act as an alkylating agent.Scientific Research Applications

Receptor Affinity and Molecular Studies

A study explored the synthesis and evaluation of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, focusing on their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a purine-2,4-dione nucleus showed higher affinity values than corresponding purine-2,4,8-trione compounds. This research identified potent 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands with additional affinity for D2 receptors, suggesting potential applications as anxiolytic and antidepressant agents (Zagórska et al., 2015).

Dual-Target Directed Ligands

Another study designed N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands combining A2A adenosine receptor (AR) antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This approach led to the development of potent dual-acting ligands, suggesting their potential use for symptomatic relief and disease-modifying effects in neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Antagonistic Activity on Adenosine Receptors

Research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones revealed these compounds as new potent and selective A(3) adenosine receptor antagonists. The study provided insights into the effect of substitutions at the 1-, 3-, and 8-positions, aiming to improve potency and hydrophilicity, with implications for designing ligands with receptor affinity and selectivity (Baraldi et al., 2008).

Mechanism of Action

Properties

IUPAC Name |

2-benzyl-6-(2-chloroethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-12-10-23-14-15(20-17(23)22(12)9-8-19)21(2)18(26)24(16(14)25)11-13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWFQZHYXWFYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)

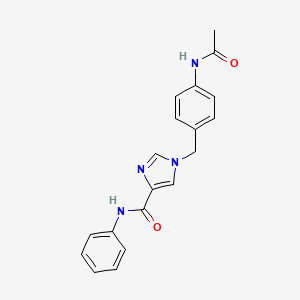

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2726721.png)

![N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2726730.png)

![3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid](/img/structure/B2726732.png)